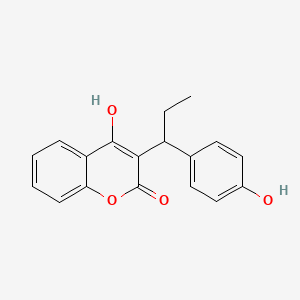

4'-Hydroxyphenprocoumon

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4’-Hydroxyphenprocoumon is a metabolite of phenprocoumon, an anticoagulant commonly used in many European countries . The main route of metabolism of phenprocoumon is hydroxylation, with approximately 60% forming 7-hydroxyphenprocoumon, 25% 6-hydroxyphenprocoumon, and the remainder being 4’-hydroxyphenprocoumon .

Synthesis Analysis

Several methods for the synthesis of 4’-hydroxyphenprocoumon have been described in the literature. Most of these methods use simple phenol and 1-(2-hydroxyphenyl)ethanone or 2’-hydroxyacetophenone as starting compounds . Other synthesis pathways exist, but they are based on intermediate synthesis compounds .Molecular Structure Analysis

The molecular formula of 4’-Hydroxyphenprocoumon is C18H16O4, and its molecular weight is 296.32 .Chemical Reactions Analysis

The main route of metabolism of phenprocoumon is hydroxylation, with approximately 60% forming 7-hydroxyphenprocoumon, 25% 6-hydroxyphenprocoumon, and the remainder being 4’-hydroxyphenprocoumon . The metabolism of phenprocoumon is decreased in the presence of the CYP2C9*2 or *3 alleles .科学的研究の応用

- Application : Researchers study 4’-HPPC to understand its pharmacokinetics, interactions, and therapeutic effects. It contributes to the overall anticoagulant activity of phenprocoumon .

- Application : Scientists investigate the role of CYP2C9 genotype in 4’-HPPC formation. Understanding interindividual variability helps optimize dosing and minimize adverse effects .

- Application : Researchers use LC-MS/MS techniques to profile these metabolites in plasma and liver microsomes. Identifying novel metabolites informs drug metabolism studies .

- Application : Investigating 4’-HPPC’s role in preventing clot formation provides insights into its clinical efficacy and safety .

- Application : Researchers develop LC-MS/MS assays to measure 4’-HPPC levels in patient samples. This aids therapeutic monitoring and individualized dosing .

- Application : High-performance liquid chromatography (HPLC) allows quantification of 4’-HPPC and its conjugated forms in human urine. This informs drug elimination studies .

Anticoagulation Therapy

Pharmacogenetics and CYP2C9 Enzyme

Metabolite Profiling

Thromboembolic Disorders

Quantification in Clinical Samples

Urine Metabolite Analysis

作用機序

Target of Action

4’-Hydroxyphenprocoumon is a derivative of phenprocoumon , which belongs to the group of vitamin K antagonists (VKAs) . The primary targets of VKAs are the Vitamin K Epoxide Reductase Complex Subunit 1 (VKORC1) and the Cytochrome P450 (CYP) 2C9 enzyme .

Mode of Action

4’-Hydroxyphenprocoumon, like other VKAs, antagonizes the recycling of vitamin K in the liver . This action inhibits the activation of vitamin K-dependent clotting factors, thereby exerting an anticoagulant effect .

Biochemical Pathways

The compound is metabolized into several monohydroxylated metabolites, including 4’-, 6-, and 7-hydroxyphenprocoumon . Two other monohydroxylated metabolites (M1 and M2) were also detected . These metabolites are formed highly stereoselectively, without dependence on CYP2C9 genotype .

Pharmacokinetics

4’-Hydroxyphenprocoumon is partially metabolized by the polymorphic CYP2C9 enzyme . Its pharmacokinetics are substantially less dependent on cyp2c9 activity or genotype than for other cyp2c9-metabolised vkas . Plasma and urine concentrations of 4’-, 6- and 7-hydroxyphenprocoumon were significantly lower in homozygous carriers of the CYP2C9*2 and 3 variants than in CYP2C91/*1 carriers .

Result of Action

The action of 4’-Hydroxyphenprocoumon results in the inhibition of the activation of vitamin K-dependent clotting factors . This leads to an anticoagulant effect, which is used for the prevention and treatment of arterial and venous thromboembolic disorders .

Action Environment

Environmental factors such as genetic polymorphisms can influence the action, efficacy, and stability of 4’-Hydroxyphenprocoumon . For instance, individuals with certain polymorphisms in the CYP2C9 and VKORC1 genes may experience severe overanticoagulation . These polymorphisms explain less than half of the interindividual variability in the dose response to oral anticoagulants .

特性

IUPAC Name |

4-hydroxy-3-[1-(4-hydroxyphenyl)propyl]chromen-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16O4/c1-2-13(11-7-9-12(19)10-8-11)16-17(20)14-5-3-4-6-15(14)22-18(16)21/h3-10,13,19-20H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPNYHQZRGWFLST-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=C(C=C1)O)C2=C(C3=CC=CC=C3OC2=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40971169 |

Source

|

| Record name | 2-Hydroxy-3-[1-(4-hydroxyphenyl)propyl]-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40971169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4'-Hydroxyphenprocoumon | |

CAS RN |

55789-09-8 |

Source

|

| Record name | 4'-Hydroxyphenprocoumon | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055789098 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Hydroxy-3-[1-(4-hydroxyphenyl)propyl]-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40971169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Q1: What is the significance of synthesizing deuterium-labeled metabolites like 4'-hydroxyphenprocoumon?

A1: Synthesizing deuterium-labeled metabolites, including 4'-hydroxyphenprocoumon, is crucial for various research applications. These labeled compounds can be used as internal standards in mass spectrometry to accurately quantify the concentration of the metabolites in biological samples []. This is particularly important in drug metabolism studies to understand how the body processes medications like phenprocoumon.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

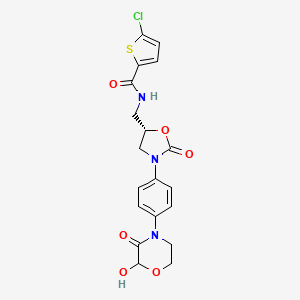

![2-[4-[(5S)-5-[[(5-Chlorothiophene-2-carbonyl)amino]methyl]-2-oxo-1,3-oxazolidin-3-yl]-N-(2-hydroxyethyl)anilino]-2-oxoacetic acid](/img/structure/B565893.png)

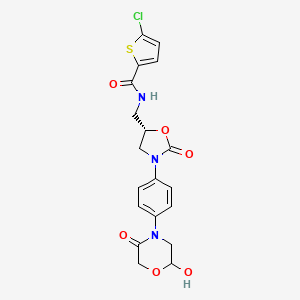

![5-Chloro-N-[2-oxo-3-[4-(3-oxomorpholin-4-yl)anilino]propyl]thiophene-2-carboxamide](/img/structure/B565898.png)

![N-[2-Butyl-3-(4-methoxybenzoyl)-5-benzofuranyl]-methanesulfonamide](/img/structure/B565901.png)